Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 195.64 g/mol. It is commonly referred to as methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride and is known for its role in various biological and chemical applications. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and includes a hydroxyl group at the 4-position and a carboxylate group at the 2-position, contributing to its unique properties and reactivity .
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride exhibits various biological activities. It has been studied for its potential effects on:
Several synthetic routes have been developed for the preparation of methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride:
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride has several applications across various fields:
Interaction studies are crucial for understanding how methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride interacts with biological systems. Research indicates that:
Further studies are needed to elucidate the full spectrum of its interactions within biological systems.
Several compounds share structural similarities with methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Structural Features |
---|---|---|
Methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | 13135-69-8 | Different stereochemistry at positions 1 and 4 |
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | 114676-59-4 | Similar core structure but different stereochemistry |
Methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate | 797801-72-0 | Piperidine ring instead of pyrrolidine |
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride stands out due to its specific stereochemistry and functional groups that confer unique biological activities not present in its analogs. Its ability to modulate neurotransmitter systems while exhibiting antioxidant properties highlights its potential as a versatile compound for future research and application development.